3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine
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Overview
Description
3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is a chemical compound with the molecular formula C12H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (3-bromo-2-aminopyridine), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pyridinamine: A similar compound with a bromine atom at the 3-position and an amino group at the 2-position.
5-Bromo-2-methoxy-pyridin-3-amine: Another derivative with a methoxy group at the 2-position and a bromine atom at the 5-position.
Uniqueness
3-Bromo-5-(4-methoxyphenyl)-2-pyridinamine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-10-4-2-8(3-5-10)9-6-11(13)12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWHAIKDIFXHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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